2-(4-Chlorophenyl)-2-fluorobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-fluorobutan-1-amine is a useful research compound. Its molecular formula is C10H13ClFN and its molecular weight is 201.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the synthesis and nucleophilic reactions of related fluorinated compounds, highlighting the versatility of such structures in chemical synthesis. The research showed how these compounds can undergo various reactions, leading to a wide range of derivatives with potential applications in different fields (Paleta, Volkov, & Hetflejš, 2000).
- Another research focused on the electrophilic amination of fluorophenols, which is relevant to the synthesis of amino-substituted aromatic compounds. This process involves the removal of a fluorine atom and the introduction of an amino group, which could be applicable to the synthesis of compounds similar to "2-(4-Chlorophenyl)-2-fluorobutan-1-amine" (Bombek, Požgan, Kočevar, & Polanc, 2004).
Biological Applications
- Research into the antibacterial and antioxidant properties of compounds structurally related to "this compound" revealed that some derivatives exhibit significant antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Arutyunyan, Akopyan, Gevorgyan, Stepanyan, Paronikyan, Malakyan, Agdzhoyan, Badzhinyan, & Shakhatuni, 2012).
Photocatalytic and Fluorescence Applications
- A study on metal-free photocatalysts for the oxidation of alcohols and oxygenation of tertiary amines underlined the potential of using such reactions in the modification of chemical structures, including possibly those similar to "this compound" (Zhang, Schilling, Riemer, & Das, 2020).
- The development of amine-reactive fluorogenic assays using specific reagents could be relevant for labeling and detecting amines, including "this compound" and its derivatives in biological and chemical research (Jeon, Kim, Jin, Lee, Bae, Bouffard, & Kim, 2020).
Corrosion Inhibition and Material Science
- Theoretical studies on the corrosion inhibition performances of thiazole and thiadiazole derivatives provide insights into how "this compound" might interact with metal surfaces, suggesting potential applications in corrosion protection (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-fluorobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-2-10(12,7-13)8-3-5-9(11)6-4-8/h3-6H,2,7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBHUAHFKGWQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.